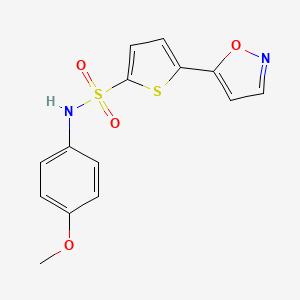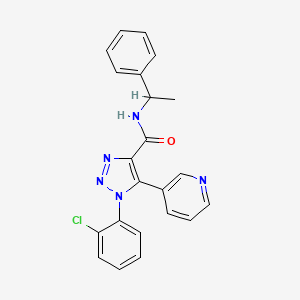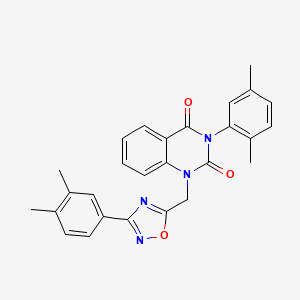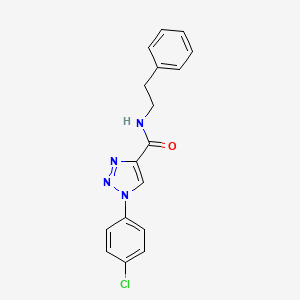![molecular formula C17H19ClFN3O2S B14964530 2-((2-chloro-6-fluorobenzyl)thio)-6-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14964530.png)
2-((2-chloro-6-fluorobenzyl)thio)-6-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a pyrido[4,3-d]pyrimidine core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-Chloro-6-Fluorophenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Methoxyethyl Group: This can be done through alkylation reactions.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can result in the formation of reduced derivatives with modified functional groups.
Substitution: Can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activity.
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds also have a bicyclic structure and are of interest in medicinal chemistry.
Uniqueness
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H19ClFN3O2S |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(2-methoxyethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19ClFN3O2S/c1-24-8-7-22-6-5-15-11(9-22)16(23)21-17(20-15)25-10-12-13(18)3-2-4-14(12)19/h2-4H,5-10H2,1H3,(H,20,21,23) |
Clave InChI |
BPLXUWXNFIOHKI-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14964457.png)
![ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14964486.png)
![3-[(4-Ethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964492.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]ethanol](/img/structure/B14964499.png)



![N-isobutyl-3-(2-methyl-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B14964511.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/structure/B14964515.png)

